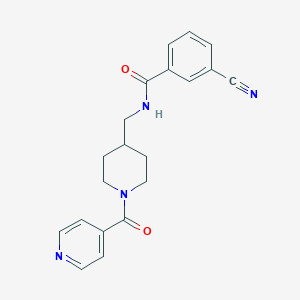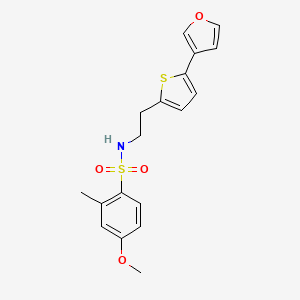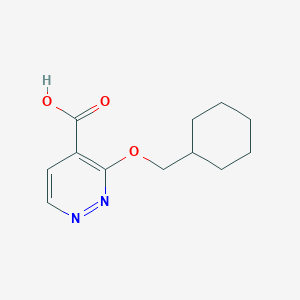
3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid” is a chemical compound with the CAS Number: 1506219-56-2 . It has a molecular weight of 236.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O3/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid:
Pharmaceutical Development
3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid is being explored for its potential in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Researchers are investigating its efficacy in treating conditions such as inflammation, cancer, and infectious diseases .
Chemical Synthesis
This compound is valuable in the field of chemical synthesis due to its ability to act as a building block for more complex molecules. Its functional groups can undergo various chemical reactions, enabling the synthesis of novel compounds with potential applications in materials science and medicinal chemistry .
Biological Studies
In biological research, 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid is used to study enzyme interactions and protein-ligand binding. Its structure allows it to serve as a probe in biochemical assays, helping scientists understand the mechanisms of enzyme activity and the effects of potential inhibitors .
Material Science
Researchers are exploring the use of this compound in the development of new materials. Its chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced durability or unique electrical properties. These materials have potential applications in electronics, coatings, and other industrial fields .
Agricultural Chemistry
In agricultural research, 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid is being studied for its potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for controlling pests and weeds, contributing to more effective and sustainable agricultural practices .
Environmental Science
This compound is also being investigated for its role in environmental science, particularly in the context of pollution control and remediation. Its chemical properties may allow it to bind to and neutralize pollutants, making it a useful tool in efforts to clean up contaminated environments .
Analytical Chemistry
In analytical chemistry, 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid is used as a standard or reference material in various assays and analytical techniques. Its well-defined chemical properties make it an ideal candidate for calibrating instruments and validating analytical methods .
Medicinal Chemistry
Finally, this compound is of interest in medicinal chemistry for the design and synthesis of new drugs. Its structure can be modified to create derivatives with enhanced biological activity, offering potential new treatments for a variety of diseases .
These diverse applications highlight the versatility and importance of 3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid in scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(cyclohexylmethoxy)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTHUAMOAZEGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethoxy)pyridazine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)
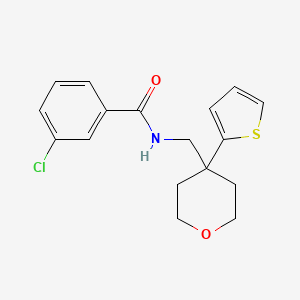

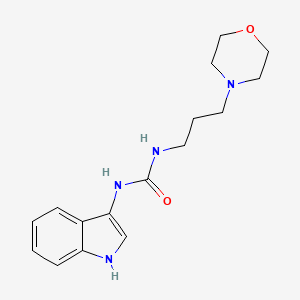

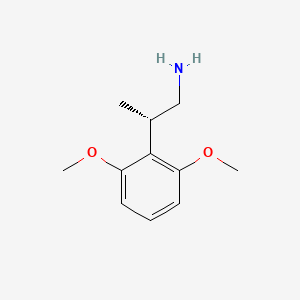
![N-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475129.png)
![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)
